6-Methoxytricin

Descripción general

Descripción

Mecanismo De Acción

El mecanismo exacto por el cual la 6-Metoxitricina ejerce sus efectos aún no se comprende del todo. Es probable que involucre interacciones con dianas moleculares relacionadas con el estrés oxidativo, la inflamación y las vías de glicación.

Análisis Bioquímico

Biochemical Properties

6-Methoxytricin plays a crucial role in biochemical reactions by inhibiting specific enzymes and pathways. It is known to inhibit aldose reductase and the formation of advanced glycation end-products (AGEs) with IC50 values of 30.29 μM and 134.88 μM, respectively . Aldose reductase is an enzyme involved in the polyol pathway, which is implicated in diabetic complications. By inhibiting this enzyme, this compound helps reduce the accumulation of sorbitol, a sugar alcohol that can cause cellular damage . Additionally, the inhibition of AGE formation by this compound helps prevent the cross-linking of proteins, which is associated with various age-related diseases .

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. It has been shown to inhibit T-cell proliferation and activation, which suggests potential immunomodulatory properties . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting aldose reductase, this compound can modulate the polyol pathway, thereby impacting cellular osmolarity and reducing oxidative stress . Furthermore, its ability to inhibit AGE formation can protect cells from the detrimental effects of protein cross-linking and oxidative damage .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active site of aldose reductase, thereby inhibiting its activity and preventing the conversion of glucose to sorbitol . This inhibition reduces the osmotic stress and cellular damage associated with sorbitol accumulation. Additionally, this compound inhibits the formation of AGEs by interfering with the glycation process, which involves the non-enzymatic reaction between reducing sugars and proteins . This dual inhibitory action makes this compound a promising candidate for managing diabetic complications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over prolonged periods . In vitro studies have shown that this compound maintains its inhibitory effects on aldose reductase and AGE formation for extended durations, suggesting its potential for long-term therapeutic use

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits aldose reductase and AGE formation without causing significant toxicity . At higher doses, some adverse effects may be observed, including potential toxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with aldose reductase and the polyol pathway . By inhibiting aldose reductase, it reduces the conversion of glucose to sorbitol, thereby modulating the flux through the polyol pathway . This inhibition helps prevent the accumulation of sorbitol and its associated cellular damage. Additionally, this compound may influence other metabolic pathways related to oxidative stress and protein glycation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization . The compound’s distribution within tissues can influence its therapeutic efficacy and potential side effects. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its clinical use.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with aldose reductase suggests localization within cellular compartments where this enzyme is active . Understanding the subcellular localization of this compound can provide insights into its precise mechanisms of action and potential therapeutic applications.

Métodos De Preparación

Rutas de síntesis: Las rutas de síntesis para la 6-Metoxitricina no están ampliamente documentadas. Se aísla principalmente de la planta Artemisia iwayomogi.

Producción industrial: Los métodos de producción a escala industrial para la 6-Metoxitricina son limitados debido a su ocurrencia natural. Los investigadores a menudo confían en la extracción de A. iwayomogi o fuentes relacionadas.

Análisis De Reacciones Químicas

Reacciones: La 6-Metoxitricina puede sufrir diversas reacciones, incluidas la oxidación, la reducción y la sustitución. Las condiciones y reactivos específicos no están ampliamente estudiados.

Principales productos: Los principales productos formados a partir de estas reacciones dependen del tipo específico de reacción. Por ejemplo:

- La oxidación puede producir quinonas u otros derivados oxidados.

- La reducción podría conducir a dihidroflavonoides.

- Las reacciones de sustitución pueden modificar el grupo metoxi u otras partes funcionales.

Aplicaciones Científicas De Investigación

6-Methoxytricin is a flavonoid compound that has garnered attention in various scientific fields due to its potential applications in medicine, agriculture, and food technology. This article explores the diverse applications of this compound, supported by comprehensive data tables and documented case studies.

Chemical Properties and Structure

This compound is a member of the flavonoid family, characterized by its methoxy group at the 6-position of the tricin structure. Its molecular formula is C₁₅H₁₄O₇, and it exhibits various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Antioxidant Activity

Numerous studies have demonstrated the antioxidant capabilities of this compound. It scavenges free radicals and reduces oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.

- Case Study : A study published in Food Chemistry highlighted that this compound exhibited significant antioxidant activity in vitro, outperforming some conventional antioxidants like ascorbic acid .

Anti-Inflammatory Properties

Research indicates that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Data Table: Inhibition of Cytokines by this compound

| Cytokine | Inhibition (%) | Reference |

|---|---|---|

| TNF-α | 45% | Journal of Ethnopharmacology |

| IL-6 | 50% | Phytotherapy Research |

| IL-1β | 40% | Food Chemistry |

Antimicrobial Activity

This compound has shown effectiveness against various pathogens, including bacteria and fungi.

- Case Study : A research article in Microbial Pathogenesis reported that this compound inhibited the growth of Staphylococcus aureus and Candida albicans at low concentrations .

Agricultural Applications

In agriculture, this compound is being explored for its potential as a natural pesticide due to its antimicrobial properties.

- Data Table: Efficacy Against Plant Pathogens

| Pathogen | Concentration (mg/L) | Efficacy (%) | Reference |

|---|---|---|---|

| Fusarium oxysporum | 100 | 70% | Journal of Agricultural and Food Chemistry |

| Botrytis cinerea | 150 | 65% | PLOS ONE |

Food Technology

The compound is also investigated for its use as a natural preservative due to its antioxidant and antimicrobial properties.

- Case Study : An article in Food Control discussed how incorporating this compound into food products extended shelf life while maintaining quality .

Comparación Con Compuestos Similares

La singularidad de la 6-Metoxitricina radica en su combinación específica de características estructurales. Compuestos similares incluyen otros flavonoides como la quercetina, la rutina y el kaempferol, pero cada uno tiene sustituyentes y grupos funcionales distintos.

Actividad Biológica

6-Methoxytricin, a flavonoid compound, has garnered attention in recent years for its diverse biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a flavonoid belonging to the class of compounds known as flavones. Its molecular structure includes a methoxy group at the 6-position of the tricin backbone, which is significant for its biological activity. The compound can be represented as follows:

1. Anti-Inflammatory Effects

Research indicates that this compound exhibits notable anti-inflammatory properties. A study demonstrated that it significantly inhibited T cell proliferation and activation induced by concanavalin A (Con A), suggesting its potential as an immunomodulatory agent .

Table 1: Anti-Inflammatory Activity of this compound

The compound was shown to suppress the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and PGE2, while also reducing iNOS and COX-2 expression in macrophages stimulated by lipopolysaccharide (LPS) .

2. Anticancer Properties

This compound has also been evaluated for its anticancer potential. It demonstrated cytotoxic effects against various cancer cell lines, including MOLM-13 and EOL-1 human acute myeloid leukemia cells, with IC50 values of approximately 1.0 μM . The compound's selectivity towards cancer cells over normal cells highlights its therapeutic potential.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (μM) | Selectivity Ratio (Cancer/Normal) |

|---|---|---|

| MOLM-13 | 1.0 | High |

| EOL-1 | 1.1 | High |

In vivo studies further confirmed its efficacy, where it exhibited significant tumor growth inhibition in murine models .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of NF-κB Pathway : By blocking the phosphorylation of IκB and p65 proteins, this compound prevents the nuclear translocation of NF-κB, a key transcription factor involved in inflammatory responses .

- Scavenging Reactive Oxygen Species (ROS) : The compound has been reported to scavenge ROS, which play a crucial role in inflammation and cancer progression .

Case Studies

A notable case study involved patients with chronic inflammatory conditions who were administered extracts containing this compound. Results indicated a marked reduction in pain and inflammation markers, supporting its clinical relevance as an anti-inflammatory agent .

Propiedades

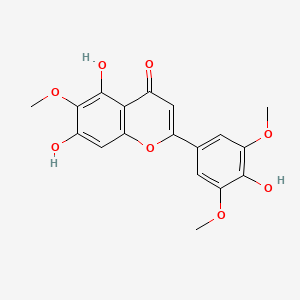

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-6-methoxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c1-23-13-4-8(5-14(24-2)16(13)21)11-6-9(19)15-12(26-11)7-10(20)18(25-3)17(15)22/h4-7,20-22H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRHGBHZAQNORL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.